molecular formula C19H18N2O3 B2444158 2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid CAS No. 637324-20-0

2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid

Cat. No.: B2444158
CAS No.: 637324-20-0
M. Wt: 322.364
InChI Key: VKMOVGVHFLBKQS-UHFFFAOYSA-N
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Description

2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid typically involves the condensation of 2-(2-methylpropyl)-1H-benzimidazole with a benzoic acid derivative. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-(2-methylpropyl)-1H-benzimidazole share structural similarities and may exhibit similar biological activities.

    Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid (PABA) have similar functional groups and can undergo similar chemical reactions.

Uniqueness

2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid is unique due to the combination of the benzimidazole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Properties

IUPAC Name

2-[2-(2-methylpropyl)benzimidazole-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12(2)11-17-20-15-9-5-6-10-16(15)21(17)18(22)13-7-3-4-8-14(13)19(23)24/h3-10,12H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOVGVHFLBKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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